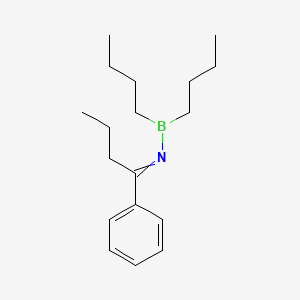

N-(Dibutylboranyl)-1-phenylbutan-1-imine

Description

N-(Dibutylboranyl)-1-phenylbutan-1-imine is a boron-containing imine compound characterized by a dibutylboranyl group attached to the nitrogen of a 1-phenylbutan-1-imine scaffold. This structure combines the electron-deficient nature of boron with the π-conjugated imine system, making it a candidate for applications in organic synthesis, catalysis, and materials science. The compound’s reactivity is influenced by the Lewis acidity of boron and the nucleophilic imine nitrogen, enabling unique interactions in cross-coupling reactions or coordination chemistry.

Properties

CAS No. |

54948-32-2 |

|---|---|

Molecular Formula |

C18H30BN |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

N-dibutylboranyl-1-phenylbutan-1-imine |

InChI |

InChI=1S/C18H30BN/c1-4-7-15-19(16-8-5-2)20-18(12-6-3)17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |

InChI Key |

LRPJKDJQJQWFSR-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCC)(CCCC)N=C(CCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dibutylboranyl)-1-phenylbutan-1-imine typically involves the reaction of dibutylborane with 1-phenylbutan-1-imine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with the reaction temperature maintained at low to moderate levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(Dibutylboranyl)-1-phenylbutan-1-imine undergoes various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borates.

Reduction: The imine group can be reduced to form amines.

Substitution: The butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF or ethanol.

Substitution: Grignard reagents or organolithium compounds in ether or THF.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Corresponding amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-(Dibutylboranyl)-1-phenylbutan-1-imine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds and as a catalyst in various reactions.

Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which N-(Dibutylboranyl)-1-phenylbutan-1-imine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form stable complexes with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(Dibutylboranyl)-1-phenylbutan-1-imine, comparisons are drawn to structurally or functionally related compounds.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Boron vs. Non-Boron Analogs: Unlike this compound, most analogs in the evidence lack boron. For example, NAT-1 (thiazolidinone) and benzathine benzylpenicillin (β-lactam) rely on heterocyclic or amide motifs for biological activity, whereas the boron center in the target compound may enable Lewis acid catalysis or stabilize transition states in reactions .

Imine vs. Amide/Thiazolidinone: The imine group in this compound contrasts with the thiazolidinone (NAT-1) or amide (Acebutolol impurities) functionalities. Imines are typically more reactive toward nucleophiles, suggesting distinct synthetic utility compared to the hydrolytically stable amides in Acebutolol derivatives .

Pharmacological Relevance : Compounds like Monepantel (MOP) and benzathine benzylpenicillin have established therapeutic roles, but this compound lacks documented pharmacological data. Its structural similarity to boron-based enzyme inhibitors (e.g., bortezomib) is speculative without direct evidence .

Synthetic Challenges : The dibutylboranyl group introduces air- and moisture-sensitive handling requirements, unlike the more stable salts (e.g., benzathine benzylpenicillin) or neutral amides (e.g., Acebutolol impurities). This limits its practical use compared to analogs with robust stability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.